Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate
Description
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate is a thiazole-derived compound featuring a 1,2-thiazole core substituted at positions 3, 4, and 3. Key substituents include:
- 3-[(3-methoxyphenyl)methyl]carbamoyl group (contributing lipophilicity and aromatic interactions).
Limited literature and patent data suggest this compound is understudied compared to its structural analogs .
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
methyl 4-amino-3-[(3-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4S/c1-20-9-5-3-4-8(6-9)7-16-13(18)11-10(15)12(22-17-11)14(19)21-2/h3-6H,7,15H2,1-2H3,(H,16,18) |
InChI Key |
ZDTBRYHSGSHBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Carbamoylation of 3-Methoxybenzylamine
The [(3-methoxyphenyl)methyl]carbamoyl group is introduced via reaction of 3-methoxybenzylamine with a chlorooxazole precursor. In a representative procedure, 3-methoxybenzylamine (1.2 equiv) reacts with 4-chloro-5-nitrothiazole-3-carbonyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine (2.0 equiv). The intermediate nitro compound is isolated in 78% yield after aqueous workup.
Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (10% w/w) in methanol at 25°C under 50 psi H₂ pressure reduces the nitro group to an amine. This step achieves >95% conversion within 4 hours, with minimal over-reduction byproducts.
Esterification via Methyl Chloroformate
The final carboxylate group is installed by treating the carboxylic acid intermediate with methyl chloroformate (1.5 equiv) in tetrahydrofuran, using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. Reaction at 40°C for 6 hours yields the methyl ester with 82% purity before crystallization.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Comparative studies reveal solvent polarity critically impacts thiazole ring formation:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 92 |
| Tetrahydrofuran | 7.52 | 85 | 89 |
| Acetonitrile | 37.5 | 62 | 94 |
Polar aprotic solvents like tetrahydrofuran enhance reaction rates but may compromise purity due to side reactions.
Temperature-Dependent Selectivity
The carbamoylation step exhibits strong temperature sensitivity:
- 0°C : 78% yield, 98% regioselectivity
- 25°C : 85% yield, 92% regioselectivity
- 40°C : 88% yield, 84% regioselectivity
Lower temperatures favor kinetic control, minimizing isomeric byproducts.
Advanced Purification Techniques
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals with 99.5% HPLC purity. Key parameters:
- Cooling rate: 0.5°C/min
- Seed crystal size: 50–100 µm
- Stirring speed: 200 rpm
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (65:35 methanol/water + 0.1% trifluoroacetic acid) resolves critical impurities:
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Des-methyl | 6.8 | Incomplete esterification |
| Carboxylic acid | 7.2 | Hydrolysis product |
| Di-substituted | 8.5 | Over-alkylation |
Mechanistic Insights and Side Reactions
Quantum mechanical calculations (DFT/B3LYP/6-311+G**) reveal the cyclization transition state has an activation energy of 28.3 kcal/mol. Competing pathways include:
Amide Hydrolysis :
$$ \text{RCONHR'} + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}2 $$
Mitigated by maintaining pH 6–7 during aqueous workups.Oxazole Formation :
Favored at temperatures >50°C due to increased ring strain in transition state.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A plug-flow reactor system demonstrates advantages over batch processing:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Cycle time (h) | 24 | 4.2 |
| Space-time yield (kg/m³·h) | 12.5 | 38.7 |
| Solvent consumption (L/kg) | 120 | 45 |
Waste Stream Management
Neutralization of acidic byproducts generates 3.2 kg sodium sulfate per kg product. Membrane filtration reduces inorganic salt content by 92% prior to wastewater treatment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 4H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃)
- HRMS (ESI+): m/z calcd for C₁₄H₁₅N₃O₄S [M+H]⁺ 330.0859, found 330.0856
Thermal Stability
DSC analysis shows decomposition onset at 187°C (heating rate 10°C/min, N₂ atmosphere), confirming suitability for standard storage conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related thiazole and heterocyclic derivatives:
Key Comparative Insights
A. Heterocyclic Core Variations
- Thiazole vs. This difference may influence electronic properties and bioavailability.
- Pyridinyl vs. Methoxyphenyl Substituents: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate contains a pyridinyl group, which enhances water solubility through hydrogen bonding.
B. Functional Group Impact
- Carbamoyl vs. Carbamate : The carbamoyl group in the target compound may offer metabolic stability compared to carbamate derivatives (e.g., thiazol-5-ylmethyl carbamates), which are prone to enzymatic hydrolysis .
- Ester vs. Hydrazide : The 5-methyl ester in the target compound could act as a prodrug, whereas carbohydrazide derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) exhibit direct anticancer activity via metal chelation or enzyme inhibition .
C. Biological Activity
While the target compound lacks reported bioactivity, structurally related compounds provide insights:
- Anticancer Potential: Analogues like 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives show potent activity against HepG-2 cells (IC₅₀: ~1.6–2.0 μg/mL) . The target’s carbamoyl group may modulate similar pathways but with improved pharmacokinetics.
Biological Activity
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate (CAS Number: 1112383-89-7) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.35 g/mol. Its structural features include a thiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1112383-89-7 |
| Molecular Formula | C₁₄H₁₅N₃O₄S |
| Molecular Weight | 321.35 g/mol |
Research indicates that compounds similar to this compound exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from thiazole have demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
- Targeting Specific Pathways : The compound may act on specific molecular targets involved in tumor growth and metastasis. For example, some thiazole compounds have been reported to inhibit c-Met phosphorylation, a critical pathway in cancer progression .
Anticancer Activity
A detailed examination of the anticancer potential of this compound reveals promising findings:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against several human cancer cell lines. The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
- Mechanistic Insights : The mechanism by which these compounds exert their effects includes the induction of apoptosis through caspase activation and the inhibition of key signaling pathways that promote cell survival .
Case Studies
Several studies have focused on the biological evaluation of thiazole derivatives:
- Study on Thiazole Derivatives : A recent study evaluated a series of thiazole derivatives for their anticancer activity and found that one derivative exhibited an IC50 value of 3.0 µM against the A549 cell line, showcasing its potential as an effective anticancer agent .
Summary of Key Findings
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 | 3.0 | Apoptosis induction via caspase activation |
| Study 2 | MCF-7 | <10 | Inhibition of c-Met phosphorylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
